3-Aminoquinoline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

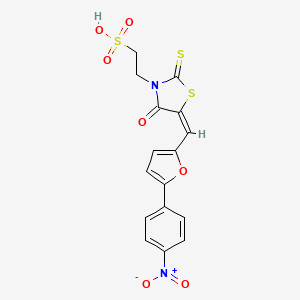

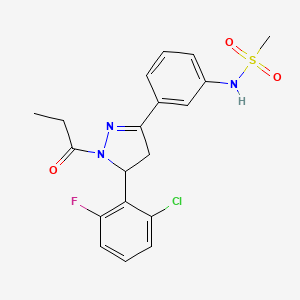

3-Aminoquinoline-6-carboxylic acid is a chemical compound with the linear formula C10H8N2O2 . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 3-Aminoquinoline-6-carboxylic acid and its analogues has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of 3-Aminoquinoline-6-carboxylic acid is analyzed using various techniques. The linear formula of the compound is C10H8N2O2 . Further analysis can be done using 3D modeling and analysis software .Chemical Reactions Analysis

Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications . They are often used in optoelectronics due to their chemical reactivity and thermal stability, electron transfer and emission capacities, and the probability of chemical variations .Physical And Chemical Properties Analysis

3-Aminoquinoline-6-carboxylic acid is a solid substance . It has a molecular weight of 188.19 . The compound should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation

Research by Shabashov and Daugulis (2010) introduced a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives, utilizing 8-aminoquinoline as an auxiliary. This technique shows promise for selective monoarylation of primary sp³ C-H bonds and alkylation, presenting some functional group tolerance. The study highlights the use of 3-aminoquinoline derivatives as important intermediates in organic synthesis, facilitating the functionalization of amino- and hydroxy-acid derivatives Shabashov & Daugulis, 2010.

Novel Anti-tumor Lead Synthesis

Gao et al. (2015) synthesized a novel isoquinoline comprising two isoquinoline-3-carboxylic acids, demonstrating significant anti-tumor activity. This study underscores the potential of isoquinoline derivatives in drug design, especially for anti-tumor applications Gao et al., 2015.

Safe and Practical Synthesis

Couturier and Le (2006) developed an efficient method for synthesizing 2-aminoquinoline-6-carboxylic acid benzyl ester, highlighting a novel conversion technique that offers a safe and reliable process for producing this compound from 6-quinolinecarboxylic acid. This process is crucial for the safe handling and manufacturing of 3-aminoquinoline derivatives Couturier & Le, 2006.

Synthesis from Nitroarenes

Bujok et al. (2010) described a novel synthesis route for substituted 3-aminoquinolines from nitroarenes, leading to diversely substituted 3-aminoquinoline carboxylic acid derivatives. This method offers a versatile approach to synthesizing 3-aminoquinoline derivatives, useful in various chemical and pharmaceutical applications Bujok et al., 2010.

Auxiliary-assisted Arylation and Alkylation Scope

Nadres et al. (2013) expanded on the auxiliary-assisted, palladium-catalyzed direct arylation and alkylation of sp² and sp³ C-H bonds, employing 8-aminoquinoline auxiliary for carboxylic acid β-functionalization. This research further illustrates the broad applicability and optimization of using aminoquinoline derivatives as auxiliaries in complex organic syntheses Nadres et al., 2013.

Safety and Hazards

The safety data sheet for 3-Aminoquinoline-6-carboxylic acid indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Quinoline and its derivatives have potential for industrial and medicinal applications . They are vital for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions for 3-Aminoquinoline-6-carboxylic acid could involve further exploration of its potential applications in these fields.

Wirkmechanismus

Target of Action

Quinolines and quinolones, which are structurally similar to 3-aminoquinoline-6-carboxylic acid, have been known to target various microorganisms, demonstrating antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Mode of Action

Quinoline derivatives have been shown to exhibit high and selective activity attained through different mechanisms of action . They are known to interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways, leading to their broad spectrum of bioactivities .

Result of Action

Quinoline derivatives have been reported to exhibit low toxicity on human cells while demonstrating a broad spectrum of bioactivities .

Eigenschaften

IUPAC Name |

3-aminoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJJSBHCHSLYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoquinoline-6-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)

![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)

![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)

![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2973369.png)

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2973373.png)